Angiotensin I/II (5-8)
Overview
Description
Angiotensin I/II (5-8) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (5-8) specifically refers to the amino acid sequence from the fifth to the eighth position in the angiotensin I and II peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (5-8) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of angiotensin I/II (5-8) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Angiotensin I/II (5-8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Angiotensin I/II (5-8) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Angiotensin I/II (5-8) exerts its effects through interactions with specific receptors in the renin-angiotensin system. The primary molecular targets include:
Angiotensin II Type 1 Receptor (AT1R): Mediates vasoconstriction and increases blood pressure.
Angiotensin II Type 2 Receptor (AT2R): Involved in vasodilation and counteracts the effects of AT1R.
The pathways involved include:
Vasoconstriction: Activation of AT1R leads to increased intracellular calcium levels, resulting in the contraction of vascular smooth muscle cells.
Aldosterone Release: Stimulation of AT1R in the adrenal cortex promotes the release of aldosterone, which increases sodium and water reabsorption in the kidneys.
Comparison with Similar Compounds
Angiotensin I/II (5-8) can be compared with other angiotensin peptides, such as:
Angiotensin I: The precursor to angiotensin II, which is converted by angiotensin-converting enzyme (ACE).
Angiotensin II: The primary active peptide in the renin-angiotensin system, responsible for most of the physiological effects.
Angiotensin (1-7): A peptide with opposing effects to angiotensin II, promoting vasodilation and anti-inflammatory actions.
Uniqueness: Angiotensin I/II (5-8) is unique in its specific sequence and the distinct biological activities it exhibits compared to other angiotensin peptides. Its role in modulating the effects of the renin-angiotensin system makes it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37)/t16-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAHIIILDHXJU-XSXWSVAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430963 | |
Record name | CTK1B7855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34233-50-6 | |
Record name | CTK1B7855 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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